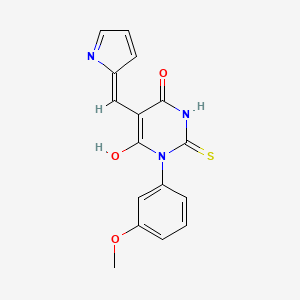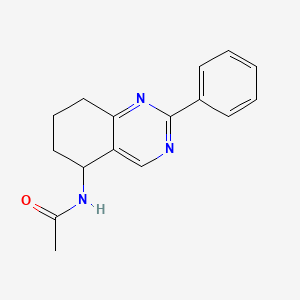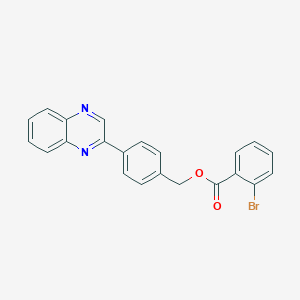![molecular formula C19H19F3N2O2 B6043745 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.
Mecanismo De Acción
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BTK activity. This inhibition blocks downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cell lymphoma cells. The inhibition of these pathways ultimately leads to apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to apoptosis of B-cell lymphoma cells. In addition, this compound has been shown to reduce tumor growth in preclinical models of CLL, MCL, and DLBCL. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling pathways. In addition, this compound has shown synergy with other anti-cancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its irreversible binding to BTK, which may limit its use in clinical settings where reversibility is desirable.
Direcciones Futuras
For 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, further preclinical studies are needed to investigate the potential of this compound in combination with other anti-cancer agents. Other potential future directions include the development of more selective BTK inhibitors and the investigation of the role of BTK in other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves a multi-step process that starts with the reaction of 2-(3-trifluoromethyl)benzylamine with 4-(bromomethyl)-2-morpholinone to yield the intermediate 4-(3-trifluoromethyl)benzyl)-2-morpholinone. This intermediate is then reacted with 6-methyl-3-pyridinecarboxylic acid to produce the final product, this compound. The synthesis has been optimized to yield this compound in high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine has shown potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cell lymphoma cells. In addition, this compound has shown synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-5-6-15(11-23-13)18(25)24-7-8-26-17(12-24)10-14-3-2-4-16(9-14)19(20,21)22/h2-6,9,11,17H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHKCHIGOCPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-morpholinyl)ethyl]-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043672.png)

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6043716.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)

![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)
![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![4-(3-methylbutyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6043774.png)
